N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a pteridine core substituted with a 2,5-dimethylphenyl group and a methyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine typically involves multi-step organic reactions. One common method is the condensation of 2,5-dimethylphenylamine with a suitable pteridine precursor under controlled conditions. The reaction may require the use of catalysts such as palladium or nickel to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide or dimethyl sulfoxide to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pteridine ring are replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of catalysts like palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving pteridine-dependent enzymes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **N4-(2,5-dimethylphenyl)-N2-propylpteridine-2
N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine: Unique due to its specific substitution pattern on the pteridine ring.
N4-(2,5-dimethylphenyl)-N2-ethylpteridine-2,4-diamine: Similar structure but with an ethyl group instead of a methyl group.
Properties
IUPAC Name |
4-N-(2,5-dimethylphenyl)-2-N-methylpteridine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-9-4-5-10(2)11(8-9)19-14-12-13(18-7-6-17-12)20-15(16-3)21-14/h4-8H,1-3H3,(H2,16,18,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOAMDIQRFLESA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.